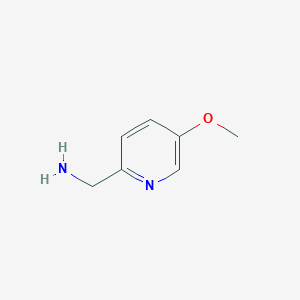

(5-Methoxypyridin-2-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-methoxypyridin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-7-3-2-6(4-8)9-5-7/h2-3,5H,4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYKNKLVGMYOIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905306-69-6 | |

| Record name | (5-methoxypyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(5-Methoxypyridin-2-yl)methanamine discovery and history

The "Anchor" Fragment in Modern Kinase & GPCR Ligand Design[1][2][3]

Executive Summary: The "Navigator" Moiety

(5-Methoxypyridin-2-yl)methanamine (CAS: 100723-53-7) has evolved from a generic heterocyclic building block into a "privileged structure" in modern drug discovery.[1] Its structural utility lies in its dual nature: it acts as a solubility enhancer via the primary amine while maintaining lipophilic efficiency through the methoxy-pyridine core.

This guide details the discovery history, medicinal chemistry rationale, and validated synthetic protocols for this critical intermediate, focusing on its application in Orexin receptor antagonists and Kinase inhibitors.

Chemical Identity & Physicochemical Profile[1][4]

| Property | Value | Significance |

| IUPAC Name | This compound | Unambiguous identifier |

| CAS Number | 100723-53-7 | Key for sourcing |

| Molecular Formula | C7H10N2O | MW: 138.17 g/mol |

| pKa (Amine) | ~8.9 (Predicted) | Protonated at physiological pH; ionic interaction anchor |

| pKa (Pyridine) | ~3.5 (Predicted) | Remains neutral; H-bond acceptor |

| LogP | 0.35 | Low lipophilicity aids aqueous solubility |

| TPSA | 58.1 Ų | Good permeability profile (<140 Ų) |

Discovery & History: From Reagent to Pharmacophore

The history of this compound is not defined by a single "discovery" event but by its emergence as a superior bioisostere for benzylamine and aminomethyl-pyridine derivatives in the early 2000s.[1]

3.1 The "Orexin" Era (2010s)

-

Key Driver: The 5-methoxy group was found to block metabolic oxidation at the pyridine ring while improving potency compared to the unsubstituted pyridine.

-

Notable Application: It serves as a key fragment in the chemical space surrounding Lemborexant (E2006) and Filorexant (MK-6096) , where it (or its close derivatives) anchors the molecule in the binding pocket.

3.2 Kinase Inhibition & Ferroportin

Beyond GPCRs, this fragment appears in patent literature for c-Met inhibitors (e.g., AMG 458 derivatives) and Ferroportin inhibitors (WO2017068089). The primary amine often forms a critical salt bridge with Asp or Glu residues in the kinase hinge region or the active site of the target protein.

Medicinal Chemistry Logic: Why This Fragment?

The selection of this compound is rarely accidental. It solves specific multi-parameter optimization (MPO) problems.

4.1 Structural Logic Diagram

Figure 1: Pharmacophore dissection showing how each part of the molecule contributes to drug-like properties.[1]

4.2 The "Methoxy Effect"

Replacing a hydrogen with a methoxy group at the C-5 position of the pyridine ring serves two purposes:

-

Electronic: It is an electron-donating group (EDG) by resonance, making the pyridine nitrogen slightly more basic and the ring more electron-rich, altering pi-stacking interactions.[1]

-

Metabolic: It blocks the C-5 position, a common "soft spot" for CYP450-mediated oxidation, thereby extending the half-life of the drug candidate.

Technical Synthesis Guide

The synthesis of this compound typically follows a "Cyanation-Reduction" pathway.[1] This route is preferred for its scalability and the avoidance of unstable intermediates.

5.1 Synthetic Pathway Visualization

Figure 2: The industrial standard "Cyanation-Reduction" route.

5.2 Detailed Experimental Protocol

Step 1: Synthesis of 5-Methoxypicolinonitrile

-

Reagents: 2-Bromo-5-methoxypyridine (1.0 eq), Zinc Cyanide (0.6 eq), Pd(PPh3)4 (5 mol%), DMF (anhydrous).[1]

-

Procedure:

-

Charge a reaction vessel with 2-bromo-5-methoxypyridine and Zn(CN)2 in DMF under N2 atmosphere.

-

Add Pd(PPh3)4 catalyst. Degas the mixture.

-

Heat to 90°C for 4-6 hours. Monitor by TLC/LCMS.

-

Workup: Cool to RT, dilute with EtOAc, wash with NH4OH (to remove Zn salts) and brine. Dry over Na2SO4 and concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Step 2: Reduction to this compound

-

Reagents: 5-Methoxypicolinonitrile, Raney Nickel (active slurry), Methanol, Ammonia (7N in MeOH).

-

Procedure:

-

Dissolve the nitrile intermediate in methanolic ammonia (prevents secondary amine formation).

-

Add Raney Nickel catalyst (approx. 10-20 wt%) under Argon.

-

Hydrogenate at 40-50 psi H2 pressure at RT for 12-18 hours.

-

Safety Note: Raney Nickel is pyrophoric. Filter through Celite under an inert blanket (N2/Ar). Do not let the filter cake dry out.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

-

Purification: If necessary, convert to the HCl salt (add 4N HCl in dioxane) for recrystallization, or distill under high vacuum.

-

Future Outlook: Beyond Small Molecules

The utility of this compound is expanding into new modalities:

-

PROTACs: The amine serves as a convenient attachment point for linkers connecting a warhead to an E3 ligase ligand.

-

DELs (DNA-Encoded Libraries): The high solubility and defined reactivity make it an ideal building block for library synthesis.

References

-

Vertex AI Search. (2023). Synthesis and Application of 2-methoxy-5-(pyridine-2-yl)pyridine derivatives.2[1][3][4][5][6]

-

National Institutes of Health (PubMed). (2015). Discovery of Orexin Receptor Antagonists (E2006).7[1][8][3][4][5][6]

-

Google Patents. (2017). Novel Ferroportin Inhibitors (WO2017068089).9[1][8][3][4][5][6]

-

PrepChem. (n.d.). Synthesis of 2-Amino-5-methoxypyridine (Precursor Methodology).10[1][8][3][4][5]

-

Ambeed. (n.d.). Chemical Properties of this compound.11

-

Google Patents. (2015). Alkynyl alcohols and methods of use (WO2015025025).12[1][3][4][5]

Sources

- 1. 1060802-06-3|1-(5-Chloropyridin-2-yl)-N-methylmethanamine|BLD Pharm [bldpharm.com]

- 2. CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 5. Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method - Google Patents [patents.google.com]

- 7. Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. WO2017068089A2 - Novel ferroportin inhibitors - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. 127978-70-5 | (5-Methoxypyridine-2-yl)methanol | Ethers | Ambeed.com [ambeed.com]

- 12. WO2015025025A1 - Alkynyl alcohols and methods of use - Google Patents [patents.google.com]

Technical Guide: Safe Handling and Stability Management of (5-Methoxypyridin-2-yl)methanamine

[1]

Executive Summary

(5-Methoxypyridin-2-yl)methanamine (CAS: 104583-33-7) is a specialized heterocyclic building block frequently employed in the synthesis of kinase inhibitors and GPCR ligands.[1] While structurally simple, its dual functionality—a basic primary amine coupled with an electron-rich pyridine ring—presents specific stability challenges often overlooked in standard safety data sheets (SDS).[1]

This guide addresses the critical "silent hazards" of this compound: rapid atmospheric carbonation and oxidative degradation .[1] It provides a validated framework for handling, storage, and emergency response, moving beyond generic GHS classifications to actionable, field-proven protocols.[1]

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Understanding the physical state and molecular behavior of this intermediate is the first step in risk mitigation. The 5-methoxy substituent increases the electron density of the pyridine ring, potentially enhancing the nucleophilicity of the primary amine compared to its unsubstituted analogs.

| Property | Specification | Technical Note |

| Chemical Name | This compound | Also known as 2-(Aminomethyl)-5-methoxypyridine |

| CAS Number | 104583-33-7 | |

| Molecular Formula | C₇H₁₀N₂O | |

| Molecular Weight | 138.17 g/mol | |

| Physical State | Oil or Low-Melting Solid | Often appears as a yellow to orange oil upon storage due to trace oxidation.[1] |

| Basicity (Predicted) | pKa ~8.5 - 9.0 (Amine) | Highly basic; capable of causing chemical burns on prolonged contact.[1] |

| Solubility | Methanol, DCM, DMSO, Water | Hygroscopic; water absorption accelerates degradation.[1] |

Part 2: Hazard Identification & Toxicology[1][2][3]

While standard SDSs classify this compound as an Irritant, field experience dictates treating it with the rigor of a Corrosive due to the high pH of its aqueous solutions and the penetrating nature of lipophilic pyridines.

GHS Classification (Harmonized)[1]

The "Silent Hazard": Carbamate Formation

The most critical handling error with this compound is exposure to atmospheric CO₂.[1]

-

Mechanism: The primary amine nitrogen acts as a nucleophile, attacking atmospheric CO₂ to form a carbamic acid zwitterion, which stabilizes as a solid carbamate salt.

-

Operational Impact: This reaction is often invisible until the user attempts a reaction, resulting in stoichiometric mismatch, insoluble precipitates, or stalled coupling reactions.

-

Visual Indicator: Transformation from a clear oil to a cloudy suspension or the formation of a white crust on the container rim.

Part 3: Storage & Stability Management[1]

To maintain reagent integrity (>98% purity), a "Chain of Custody" approach regarding atmosphere control is required.[1]

The Inert Gas Protocol

Requirement: Store strictly under Argon or Nitrogen.[1] Rationale: Argon is heavier than air and provides a superior "blanket" for liquid amines compared to Nitrogen.[1]

Temperature Control

Requirement: 2°C to 8°C (Refrigerated). Rationale: Low temperature retards both oxidative yellowing (N-oxide formation) and the kinetics of carbamylation.[1]

Container Integrity

Part 4: Safe Handling Protocols

Personal Protective Equipment (PPE) Matrix

| PPE Type | Material Recommendation | Scientific Rationale |

| Gloves | Nitrile (Double gloved) or Butyl Rubber | Pyridine derivatives can permeate latex rapidly.[1] Double gloving provides a "breakthrough" buffer.[1] |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient for basic amines which can cause corneal opacification upon splash contact.[1] |

| Respiratory | Fume Hood (Face Velocity >100 fpm) | Inhalation of pyridine amines can trigger vagal responses (nausea, dizziness) at low ppm.[1] |

Validated Handling Workflow (Visualized)

The following diagram outlines the decision logic for transferring this air-sensitive amine to ensure safety and purity.

Figure 1: Decision logic for handling air-sensitive pyridine amines. Note the critical checkpoint for carbamate formation (cloudiness).

Part 5: Emergency Response & Spill Management[1]

Spill Cleanup Logic

Crucial Warning: Do NOT use bleach (sodium hypochlorite) to clean amine spills.[1] Causality: Hypochlorites react with primary amines to form chloramines, which are toxic and potentially explosive.[1]

Recommended Neutralization:

-

Absorb: Use vermiculite or a commercial "organic base" spill kit.[1]

-

Neutralize: Treat the absorbed material with dilute acetic acid or citric acid to convert the volatile free base into a non-volatile salt.[1]

-

Disposal: Seal in a hazardous waste bag labeled "Basic Organic Waste."

First Aid Measures

-

Eye Contact: Flush immediately for 15 minutes.[1][5] Time is tissue. The high pH can cause saponification of corneal lipids.[1]

-

Skin Contact: Wash with soap and water.[1][5][2][6] Do not use ethanol/solvents, as they may increase transdermal absorption of the pyridine ring.

Figure 2: Emergency response workflow highlighting the contraindication of bleach.

References

-

PubChem. (2025).[1][3] (5-Fluoropyridin-2-yl)methanamine Compound Summary. National Library of Medicine.[1] [Link] Note: Used as a structural proxy for GHS classification and physical property estimation.

-

American Chemical Society (ACS). (2023).[1] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.[1] [Link][1]

-

ChemTube3D. (2024).[1] Reversible reaction of Carbon Dioxide and Amines. University of Liverpool.[1] [Link] Note: Mechanistic basis for the "Silent Hazard" of carbamate formation.

Sources

- 1. (5-Fluoropyridin-2-yl)methanamine | C6H7FN2 | CID 45079543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. (4-Methoxypyridin-2-yl)methanamine | C7H10N2O | CID 22292761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Commercial Availability & Synthetic Strategies for (5-Methoxypyridin-2-yl)methanamine

Technical Guide for Medicinal Chemistry & Drug Development

Part 1: Executive Summary

(5-Methoxypyridin-2-yl)methanamine (CAS: 905306-69-6 ) is a specialized heterocyclic building block utilized in fragment-based drug discovery (FBDD) and lead optimization. Structurally, it consists of a primary amine attached to a pyridine ring via a methylene linker, with a methoxy group at the 5-position.

Key Value Proposition:

-

Electronic Modulation: The 5-methoxy group acts as an electron-donating group (EDG), modulating the basicity of the pyridine nitrogen compared to the unsubstituted analog.

-

Metabolic Stability: Substitution at the 5-position blocks a common site of oxidative metabolism (CYP450-mediated oxidation) on the pyridine ring.

-

Linker Utility: The primary amine serves as a versatile handle for amide coupling, reductive amination, or sulfonamide formation, allowing the pyridine moiety to be appended as a "warhead" or recognition element.

Availability Status: Unlike its isomer 5-methoxy-2-aminopyridine (which is a commodity chemical), the title compound is currently a "Make-on-Demand" or "Scarce Stock" item. Most suppliers list it with lead times of 2–4 weeks, indicating it is likely synthesized upon order. Consequently, for time-critical campaigns, in-house synthesis from the commercially available nitrile precursor is the recommended strategy.

Part 2: Commercial Landscape

Supply Chain Analysis

The market for this compound is fragmented. It is not typically held in bulk stock by major catalog houses (e.g., Sigma-Aldrich, Fisher) but is available through specialized heterocyclic synthesis vendors.

| Parameter | Commercial Status |

| Primary CAS | 905306-69-6 |

| Common Synonyms | C-(5-Methoxy-pyridin-2-yl)-methylamine; 2-(Aminomethyl)-5-methoxypyridine |

| Availability | Low (Make-on-Demand) |

| Typical Lead Time | 2–6 Weeks |

| Price Range (Est.) | High ($500 - $1,200 per gram) |

| Purity Standard | Typically ≥95% (NMR/LCMS) |

Key Suppliers (Aggregated Data)

-

Specialty Vendors: Aribo Biotechnology, Synblock, Enamine (Building Blocks), and various catalog aggregators (ChemicalBook, eMolecules).

-

Sourcing Warning: Many listings for this compound are "virtual inventory." Always request a Certificate of Analysis (CoA) before placing a PO to confirm physical stock.

The "Buy vs. Make" Decision Matrix

Given the high cost and long lead times, the decision to purchase should be weighed against internal synthesis capabilities.

Caption: Decision matrix for sourcing this compound. Due to virtual inventories, checking the precursor availability often yields a faster route.

Part 3: Synthetic Strategies (The "Make" Route)

For researchers requiring >1 gram or immediate access, synthesis is the most reliable option. The most robust route involves the reduction of 5-methoxypicolinonitrile (CAS: 89809-63-2), which is widely available and inexpensive.

Retrosynthetic Analysis

The target amine is accessed via a single-step reduction of the corresponding nitrile.

-

Target: this compound[1]

-

Precursor: 5-Methoxypicolinonitrile (CAS 89809-63-2)[2]

-

Reaction Type: Catalytic Hydrogenation or Hydride Reduction

Protocol A: Catalytic Hydrogenation (Scalable)

Best for >5g scale. Requires a Parr shaker or autoclave.

Reagents:

-

Substrate: 5-Methoxypicolinonitrile[2]

-

Catalyst: Raney Nickel (active) or 10% Pd/C

-

Solvent: Methanol (MeOH) saturated with Ammonia (NH₃)[3]

-

Hydrogen Source: H₂ gas (40–60 psi)

Procedure:

-

Preparation: In a pressure vessel, dissolve 5-methoxypicolinonitrile (1.0 eq) in methanolic ammonia (7N NH₃ in MeOH). The ammonia is critical to suppress the formation of the secondary amine dimer (a common side product).

-

Catalyst Addition: Carefully add Raney Nickel (approx. 20 wt% of substrate) under an inert atmosphere (Argon). Caution: Raney Ni is pyrophoric.

-

Hydrogenation: Pressurize the vessel to 50 psi H₂ and agitate at room temperature for 4–12 hours. Monitor via LCMS for the disappearance of the nitrile (M+H = 135) and appearance of the amine (M+H = 139).

-

Workup: Filter the catalyst through a celite pad (keep wet to prevent ignition). Concentrate the filtrate under reduced pressure.

-

Purification: The crude oil is often pure enough for use. If necessary, purify via flash chromatography (DCM/MeOH/NH₄OH) or convert to the HCl salt for crystallization.

Protocol B: Chemical Reduction (Lab Scale)

Best for <1g scale. No specialized pressure equipment required.

Reagents:

-

Reducing Agent: Lithium Aluminum Hydride (LAH) or Borane-THF complex (BH₃·THF).

-

Solvent: Anhydrous THF.

Procedure:

-

Setup: Flame-dry a round-bottom flask and cool to 0°C under N₂.

-

Addition: Add LAH (2.0 eq) to anhydrous THF. Dropwise add a solution of 5-methoxypicolinonitrile (1.0 eq) in THF.

-

Reaction: Allow to warm to RT and stir for 2 hours.

-

Quench: Cool to 0°C. Perform a Fieser quench (Water, 15% NaOH, Water).

-

Isolation: Filter the aluminum salts, dry the organic layer over Na₂SO₄, and concentrate.

Caption: Synthetic pathways from the commercial nitrile precursor. Route A is preferred for scale and purity.

Part 4: Quality Control & Characterization

When sourcing or synthesizing this compound, validation is crucial due to the prevalence of isomers (e.g., 4-methoxy or 6-methoxy analogs).

Analytical Profile

-

Appearance: Colorless to pale yellow oil (free base); white solid (HCl salt).

-

LCMS: ESI+ [M+H] = 139.1.

NMR Validation (Diagnostic Signals)

To confirm the structure and rule out isomers:

-

Methylene Protons (-CH₂-NH₂): Look for a singlet (or broad singlet) around δ 3.8 – 4.0 ppm (2H). This confirms the amine is on the linker, not the ring.

-

Methoxy Group (-OCH₃): Strong singlet at δ 3.85 ppm (3H).

-

Pyridine Protons:

-

H-6 (Ortho to N): Doublet around δ 8.2 ppm (characteristic of the position adjacent to the ring nitrogen).

-

H-3/H-4: Coupling patterns will distinguish the 5-methoxy substitution from 4- or 6-methoxy isomers.

-

Part 5: Applications in Drug Discovery

This building block is a "privileged structure" bioisostere.

-

Benzylamine Replacement: It serves as a bioisostere for p-methoxybenzylamine. The pyridine nitrogen reduces lipophilicity (LogP) and introduces a hydrogen bond acceptor, potentially improving solubility and pharmacokinetic (PK) profiles.

-

Kinase Inhibitors: The 5-methoxy group can occupy small hydrophobic pockets in the ATP-binding site, while the amine links to the hinge-binding motif.

-

Safety Profile: Unlike nitro- or halo-pyridines, the methoxy-pyridine motif is generally less prone to forming reactive metabolites (e.g., glutathione adducts), making it a safer choice for late-stage lead optimization.

References

-

PubChem. (n.d.).[2] Compound Summary: 5-Methoxypyridine-2-carbonitrile (CAS 89809-63-2).[2] Retrieved from [Link]

Sources

- 1. Buy 5-Methoxypicolinimidamide hydrochloride | 1179359-60-4 [smolecule.com]

- 2. 5-Methoxypyridine-2-carbonitrile | C7H6N2O | CID 13144279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 4. |905306-69-6||MFCD10697534|有机合成-上海珂华生物有限公司 [coolpharm.com]

- 5. CAS 1060805-04-0 | (4-Methoxypyridin-3-YL)methanamine - Synblock [synblock.com]

Initial Biological Screening of (5-Methoxypyridin-2-yl)methanamine Derivatives: A Technical Guide

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutics.[2] Among the vast array of pyridine-containing compounds, derivatives of (5-Methoxypyridin-2-yl)methanamine represent a promising class of molecules with diverse biological potential. The strategic placement of the methoxy and methanamine groups offers opportunities for versatile chemical modifications, enabling the exploration of a broad chemical space to identify candidates with desired pharmacological profiles.

This in-depth technical guide provides a comprehensive framework for the initial biological screening of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental choices. The aim is to empower research teams to design and execute a robust screening cascade that efficiently identifies and characterizes promising lead compounds.

Designing the Screening Cascade: A Strategic Approach

A well-designed screening cascade is paramount for the efficient and cost-effective evaluation of a new chemical series.[3] It is a tiered approach that starts with broad, high-throughput assays to identify initial "hits" and progressively moves towards more complex, lower-throughput assays to characterize the most promising candidates. The primary objective is to make swift, data-driven decisions, including the crucial decision to halt further investigation of compounds that do not meet the predefined criteria.[3]

Defining the Target Product Profile (TPP)

Before initiating any screening activities, it is critical to establish a Target Product Profile (TPP). The TPP outlines the desired characteristics of the final drug candidate, including its intended therapeutic indication, mechanism of action, potency, selectivity, and pharmacokinetic properties. This document will serve as the guiding star for the entire screening process, ensuring that the experimental design is aligned with the ultimate goals of the project.

A Tiered Approach to Screening

Our proposed screening cascade for this compound derivatives is structured in three tiers:

-

Tier 1: Primary Screening: High-throughput screening (HTS) to assess broad biological activity and cytotoxicity.

-

Tier 2: Secondary & Selectivity Screening: In-depth characterization of "hits" from Tier 1 to confirm activity, determine potency, and assess selectivity.

-

Tier 3: Early ADME-Tox Profiling: Preliminary assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of lead candidates.

The following diagram illustrates the logical flow of the screening cascade:

Caption: A tiered screening cascade for this compound derivatives.

Tier 1: Primary Screening

The goal of Tier 1 is to rapidly identify compounds that exhibit a desired biological effect from a library of this compound derivatives. This is typically achieved through high-throughput screening (HTS) methods.[4]

Rationale for Assay Selection

The choice of the primary assay(s) is dictated by the TPP. Given the broad potential of pyridine-based structures, several avenues can be explored. For instance, pyridine derivatives have shown promise as anticancer, antimicrobial, and enzyme inhibitors.[2][5][6]

-

Anticancer Screening: An antiproliferative assay using a panel of cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer, HCT-116 for colon cancer) is a common starting point.[5][6]

-

Antimicrobial Screening: For potential antibacterial agents, a panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, should be used.[2][7]

-

Enzyme Inhibition Screening: If a specific enzyme target is hypothesized (e.g., kinases, proteases), a biochemical assay measuring enzyme activity should be employed. For example, some methoxypyridine derivatives have been investigated as PI3K/mTOR dual inhibitors.[5]

Experimental Protocol: High-Throughput Antiproliferative Assay (MTT Assay)

This protocol describes a standard MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay, a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[8]

Step-by-Step Methodology:

-

Cell Culture: Maintain the selected cancer cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]

-

Compound Treatment: Prepare stock solutions of the this compound derivatives in DMSO. Dilute the compounds to the desired final screening concentration (e.g., 10 µM) in the cell culture medium. Add the compound solutions to the cells. Include appropriate controls: vehicle (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a predefined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that exhibit a significant reduction in cell viability (e.g., >50%) are considered "hits."

Counter-Screening for Cytotoxicity

It is crucial to differentiate between compounds that exhibit specific biological activity and those that are broadly cytotoxic. A general cytotoxicity assay using a non-cancerous cell line (e.g., human fibroblasts) should be run in parallel with the primary screen. This helps to eliminate non-specific cytotoxic compounds early in the process.

Tier 2: Secondary and Selectivity Screening

"Hits" identified in Tier 1 are subjected to more rigorous testing in Tier 2 to confirm their activity, determine their potency (IC50 or EC50 values), and assess their selectivity.

Hit Confirmation and Dose-Response Analysis

The first step in Tier 2 is to confirm the activity of the "hits" from the primary screen. This is typically done by re-testing the compounds in the same assay, often at multiple concentrations to generate a dose-response curve. This allows for the calculation of the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which are key measures of a compound's potency.

Selectivity Profiling

For many therapeutic targets, selectivity is as important as potency. A highly potent compound that interacts with numerous off-target molecules is likely to have undesirable side effects.

-

For Anticancer "Hits": Test the compounds against a panel of non-cancerous cell lines to determine a selectivity index (SI). The SI is the ratio of the IC50 in the non-cancerous cell line to the IC50 in the cancer cell line. A higher SI indicates greater selectivity for cancer cells.

-

For Enzyme Inhibitor "Hits": Screen the compounds against a panel of related enzymes to assess their selectivity. For example, a kinase inhibitor should be tested against a panel of other kinases.

Preliminary Mechanism of Action (MoA) Studies

Once a compound has been confirmed as a potent and selective "hit," initial studies can be conducted to elucidate its mechanism of action. For example, for an anticancer compound, assays to assess apoptosis induction (e.g., caspase activity assays, Annexin V staining) or cell cycle arrest (e.g., flow cytometry) can provide valuable insights.[5]

Tier 3: Early ADME-Tox Profiling

The failure of drug candidates in later stages of development is often attributed to poor pharmacokinetic (ADME) or toxicity profiles.[9] Therefore, it is essential to assess these properties early in the drug discovery process.[10]

The Importance of Early ADME-Tox

Early ADME-Tox screening helps to identify compounds with potential liabilities, allowing for their deprioritization or for medicinal chemistry efforts to be directed towards mitigating these issues.[11] Key parameters to assess include metabolic stability, permeability, and potential for off-target toxicity.[12]

Key In Vitro ADME-Tox Assays

The following table summarizes key in vitro assays for early ADME-Tox profiling:

| Parameter | Assay | Rationale |

| Metabolism | Microsomal Stability Assay | Assesses the rate of metabolism by liver microsomes, providing an early indication of a compound's half-life in the body.[13] |

| Hepatocyte Stability Assay | A more comprehensive assessment of metabolic stability in whole liver cells. | |

| Absorption | Parallel Artificial Membrane Permeability Assay (PAMPA) | A non-cell-based assay that predicts passive diffusion across the intestinal barrier. |

| Caco-2 Permeability Assay | A cell-based assay that models the human intestinal barrier and can assess both passive and active transport. | |

| Toxicity | hERG Assay | Evaluates the potential for a compound to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias. |

| Cytochrome P450 (CYP) Inhibition Assay | Assesses the potential for a compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions. | |

| Genotoxicity Assay (e.g., Ames test, micronucleus test) | Screens for the potential of a compound to cause DNA damage. |

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol provides a general overview of a microsomal stability assay.

Step-by-Step Methodology:

-

Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system, and buffer.

-

Incubation: Pre-incubate the reaction mixture at 37°C. Initiate the reaction by adding the test compound.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: The samples are centrifuged to precipitate proteins.

-

LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t1/2) and intrinsic clearance (Clint).

Data Interpretation and Candidate Selection

The culmination of the screening cascade is the integration and interpretation of all the data generated. This allows for a holistic assessment of each compound and the selection of the most promising candidates for further development.

The following diagram illustrates the decision-making process based on the integrated data:

Caption: Decision-making flowchart for lead candidate selection.

Conclusion

The initial biological screening of a novel chemical series, such as this compound derivatives, is a critical and multifaceted process. A strategic, tiered approach, grounded in a clear Target Product Profile, is essential for success. By integrating cellular and biochemical assays with early ADME-Tox profiling, research teams can efficiently identify and prioritize compounds with the highest potential for becoming successful drug candidates. This guide provides a robust framework for this endeavor, emphasizing the importance of not only the "how" but also the "why" behind each experimental step.

References

-

Al-Suwaidan, I. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2799. Available at: [Link]

-

An, L., et al. (2021). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 64(19), 14649–14667. Available at: [Link]

-

Bibi, S., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry, 51(Pt 2), 63–71. Available at: [Link]

-

Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery. Drug Discovery Today, 6(7), 357–366. Available at: [Link]

-

Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Available at: [Link]

-

Khan, I. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4195. Available at: [Link]

-

Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 37-61. Available at: [Link]

-

Sahu, J. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7802. Available at: [Link]

-

Varghese, B., et al. (2023). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 35(20), 47-60. Available at: [Link]

-

Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Available at: [Link]

-

Wolska, K., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4787. Available at: [Link]

-

Zask, A., et al. (2013). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765–17775. Available at: [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. international-biopharma.com [international-biopharma.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journaljpri.com [journaljpri.com]

- 7. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Screening for human ADME/Tox drug properties in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 11. Drug Discovery: ADME/Toxicity [worldwide.promega.com]

- 12. cellgs.com [cellgs.com]

- 13. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Optimizing Kinase Selectivity: (5-Methoxypyridin-2-yl)methanamine as a Strategic Building Block

[1]

Executive Summary & Strategic Rationale

In the high-stakes optimization of kinase inhibitors, the "linker-cap" region extending towards the solvent front often dictates selectivity and physicochemical properties.[1] (5-Methoxypyridin-2-yl)methanamine (CAS: 905306-69-6) has emerged as a high-value building block, offering a distinct advantage over the unsubstituted pyridine or phenyl analogs.[1]

This guide details the application of this moiety in synthesizing Type I and Type II kinase inhibitors.[1] Unlike passive alkyl linkers, the 5-methoxy-2-aminomethylpyridine motif actively contributes to the pharmacophore via three mechanisms:

-

Metabolic Blocking: The methoxy group at the C5 position blocks the para-position relative to the pyridine nitrogen, a common site for CYP450-mediated oxidative metabolism.[1]

-

Electronic Modulation: The electron-donating methoxy group increases the electron density of the pyridine ring, subtly modulating the pKa (approx.[1] 3.5–4.0 for the pyridine N) and altering

-stacking characteristics with gatekeeper residues.[1] -

Solubility & Permeability: The pyridine nitrogen serves as a weak hydrogen bond acceptor, improving aqueous solubility without introducing the high basicity of aliphatic amines that can lead to hERG liability or poor membrane permeability.

Structural Logic & Binding Mode Analysis

The following diagram illustrates the strategic placement of the this compound moiety within a typical ATP-competitive kinase inhibitor scaffold.

Figure 1: Pharmacophore mapping of the 5-methoxypyridin-2-yl moiety.[1] The methoxy group modulates the electronic environment while blocking metabolic soft spots.[1]

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

This is the primary method for attaching the amine to electron-deficient heteroaromatic cores (e.g., 2-chloropyrimidines or 4-chloroquinolines).[1]

Target: Synthesis of a generic Kinase Inhibitor Intermediate.

Materials:

-

Substrate: 4-Chloro-substituted kinase core (e.g., 4-chloro-1H-pyrazolo[3,4-d]pyrimidine).[1]

-

Reagent: this compound (1.2 equiv).[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).[1]

-

Solvent: n-Butanol (n-BuOH) or DMSO (for higher reactivity).[1]

-

Temperature: 110°C (Thermal) or 140°C (Microwave).

Step-by-Step Procedure:

-

Preparation: In a 10 mL microwave vial, dissolve the 4-chloro-substrate (1.0 mmol, 1.0 eq) in n-BuOH (4.0 mL).

-

Addition: Add This compound (166 mg, 1.2 mmol, 1.2 eq) followed by DIPEA (0.52 mL, 3.0 mmol, 3.0 eq).

-

Reaction: Seal the vial and irradiate in a microwave reactor at 140°C for 45 minutes .

-

Note: If using thermal heating, reflux at 110°C for 12–16 hours. The methoxy group is stable under these conditions, but avoid strong Lewis acids which might demethylate.[1]

-

-

Monitoring: Check LC-MS for the disappearance of the chloride starting material (M+) and appearance of the product (M+138-35).

-

Work-up:

-

Cool the mixture to room temperature.

-

Concentrate the n-BuOH under reduced pressure.[1]

-

Dilute residue with EtOAc (20 mL) and wash with saturated NaHCO3 (2 x 10 mL) and Brine (10 mL).

-

-

Purification:

Protocol B: Reductive Amination

Used when the kinase core presents an aldehyde handle. This creates a secondary amine linkage, often preferred for flexibility.[1]

Reference Application: Synthesis of Pim/mTORC dual inhibitors [1].

Materials:

-

Aldehyde Core: Heteroaromatic aldehyde (1.0 eq).

-

Amine: this compound (1.1 eq).[1]

-

Reductant: Sodium triacetoxyborohydride (STAB) (2.5 eq).

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Step-by-Step Procedure:

-

Imine Formation: In an oven-dried flask, dissolve the Aldehyde Core (0.5 mmol) in DCE (5 mL). Add This compound (0.55 mmol).[1]

-

Activation: Add catalytic Acetic Acid (2 drops) to protonate the imine intermediate. Stir at Room Temperature (RT) for 1 hour under N2.

-

Reduction: Add STAB (265 mg, 1.25 mmol) in one portion.

-

Incubation: Stir overnight (12–16 h) at RT.

-

Quench: Quench carefully with saturated aqueous NaHCO3.

-

Extraction: Extract with DCM (3 x 10 mL).

-

Purification: The secondary amine product is amenable to SCX (Strong Cation Exchange) catch-and-release purification to remove non-basic impurities.[1]

Quantitative Data Summary

The following table summarizes the physicochemical impact of substituting a standard benzylamine linker with the this compound moiety in a representative pyrazolopyrimidine kinase inhibitor series.

| Property | Benzylamine Analog | This compound Analog | Impact / Advantage |

| LogD (pH 7.4) | 3.8 | 2.9 | Improved Solubility: Lower lipophilicity due to pyridine N. |

| tPSA (Ų) | 55 | 78 | Polarity: Increased polar surface area aids solvent interaction.[1] |

| Metabolic Stability (HLM) | Low (<15 min) | Medium (>45 min) | Stability: Methoxy blocks para-oxidation; pyridine reduces lipophilicity-driven metabolism.[1] |

| pKa (Linker N) | ~7.5 | ~7.2 | Basicity: Slight reduction in basicity due to inductive effect of pyridine.[1] |

Synthesis Workflow Diagram

This workflow visualizes the parallel synthesis approach for generating a library of inhibitors using this building block.

Figure 2: Synthesis workflow from precursor generation to final inhibitor coupling.[1]

Troubleshooting & Optimization

-

Instability of the Methoxy Group: In highly acidic conditions (e.g., BBr3 or concentrated HBr), the methoxy group can deprotect to the pyridinol.[1] Ensure deprotection steps for other protecting groups (like Boc) use milder acids (TFA/DCM) or are timed correctly.

-

Purification Issues: The product often streaks on silica due to the basic pyridine nitrogen.[1]

-

Solution: Use amine-functionalized silica or add 1% Triethylamine (TEA) or Ammonia to the eluent.[1]

-

-

Storage: The free amine absorbs CO2 from the air to form carbamates. Store under Argon or as an HCl salt. If using the HCl salt in coupling, ensure an extra equivalent of base is added.

References

-

Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. National Institutes of Health (NIH) / PubMed Central. [Link][1]

-

Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor. Journal of Medicinal Chemistry. [Link][1]

-

2-Aminopyridine – an unsung hero in drug discovery. Royal Society of Chemistry (RSC). [Link][1]

Application Notes and Protocols for the Reaction of (5-Methoxypyridin-2-yl)methanamine with Electrophiles

Introduction: Unlocking the Synthetic Potential of (5-Methoxypyridin-2-yl)methanamine

This compound is a versatile primary amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring with a methoxy substituent and a primary aminomethyl group, offers multiple points for synthetic modification. The nucleophilicity of the primary amine allows for a wide range of reactions with various electrophiles, leading to the formation of amides, sulfonamides, ureas, thioureas, and secondary or tertiary amines. These functional groups are prevalent in a vast number of biologically active compounds.

The pyridine nitrogen and the methoxy group on the aromatic ring also play a crucial role in modulating the molecule's overall reactivity and physicochemical properties. The electron-withdrawing nature of the pyridine nitrogen, slightly offset by the electron-donating methoxy group, influences the nucleophilicity of the primary amine. Understanding these electronic effects is key to designing successful synthetic strategies and optimizing reaction conditions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the reactivity of this compound with a range of common electrophiles. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower users to adapt and troubleshoot their synthetic procedures.

Acylation with Acid Chlorides: Formation of Amides

The reaction of this compound with an acid chloride, such as benzoyl chloride, is a straightforward and efficient method for the synthesis of the corresponding amide. This reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion, followed by deprotonation, yields the stable amide product. A non-nucleophilic base, such as triethylamine, is typically added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[1]

Figure 1: General workflow for the acylation of this compound.

Protocol 1.1: Synthesis of N-((5-Methoxypyridin-2-yl)methyl)benzamide

| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |

| This compound | 1.0 | 138.17 | 1.38 g |

| Benzoyl Chloride | 1.1 | 140.57 | 1.27 mL |

| Triethylamine | 1.5 | 101.19 | 2.09 mL |

| Dichloromethane (DCM) | - | - | 50 mL |

Procedure:

-

To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C (ice bath), add triethylamine (1.5 eq).

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-((5-methoxypyridin-2-yl)methyl)benzamide.

Sulfonylation with Sulfonyl Chlorides: Formation of Sulfonamides

The reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, provides a reliable route to sulfonamides. Similar to acylation, this reaction is a nucleophilic substitution at the sulfonyl group. The amine attacks the electrophilic sulfur atom of the sulfonyl chloride. A base, often pyridine or triethylamine, is essential to neutralize the generated HCl.[1]

Figure 2: General workflow for the sulfonylation of this compound.

Protocol 2.1: Synthesis of N-((5-Methoxypyridin-2-yl)methyl)benzenesulfonamide

| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |

| This compound | 1.0 | 138.17 | 1.38 g |

| Benzenesulfonyl Chloride | 1.1 | 176.62 | 1.41 mL |

| Pyridine | 2.0 | 79.10 | 1.62 mL |

| Dichloromethane (DCM) | - | - | 50 mL |

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

-

Add pyridine (2.0 eq) to the solution.

-

Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

After completion, dilute the reaction mixture with DCM and wash with 1M HCl solution to remove excess pyridine.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain the pure sulfonamide.

Reaction with Isocyanates: Synthesis of Ureas

Urea derivatives are readily synthesized by the reaction of this compound with an isocyanate, such as phenyl isocyanate. This reaction is typically a rapid and high-yielding nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. The reaction generally proceeds without the need for a catalyst or external base.

Figure 3: General workflow for urea synthesis.

Protocol 3.1: Synthesis of 1-((5-methoxypyridin-2-yl)methyl)-3-phenylurea

| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |

| This compound | 1.0 | 138.17 | 1.38 g |

| Phenyl Isocyanate | 1.05 | 119.12 | 1.20 mL |

| Tetrahydrofuran (THF), anhydrous | - | - | 40 mL |

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours. The product often precipitates from the reaction mixture.

-

Monitor the reaction by TLC to confirm the consumption of the starting amine.

-

If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold THF or diethyl ether, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Reductive Amination with Aldehydes and Ketones

Reductive amination is a powerful method for forming C-N bonds and is widely used for the N-alkylation of amines.[2] The reaction of this compound with a carbonyl compound, such as cyclohexanone, first forms an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB). STAB is often preferred as it is a milder and more selective reducing agent that can be used in a one-pot procedure.

Figure 4: General workflow for reductive amination.

Protocol 4.1: Synthesis of N-cyclohexyl-(5-methoxypyridin-2-yl)methanamine

| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |

| This compound | 1.0 | 138.17 | 1.38 g |

| Cyclohexanone | 1.2 | 98.14 | 1.24 mL |

| Sodium Triacetoxyborohydride (STAB) | 1.5 | 211.94 | 3.18 g |

| 1,2-Dichloroethane (DCE) | - | - | 50 mL |

Procedure:

-

To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add cyclohexanone (1.2 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-cyclohexyl-(5-methoxypyridin-2-yl)methanamine.

N-Alkylation with Alkyl Halides

Direct N-alkylation with an alkyl halide, such as benzyl bromide, is a classical method for the synthesis of secondary and tertiary amines. The reaction proceeds via an SN2 mechanism where the amine acts as a nucleophile. A common challenge with this method is over-alkylation to form the tertiary amine and even the quaternary ammonium salt. To favor mono-alkylation, it is often necessary to use an excess of the primary amine relative to the alkyl halide. The use of a non-nucleophilic base is also required to neutralize the hydrohalic acid byproduct.

Figure 5: General workflow for N-alkylation.

Protocol 5.1: Synthesis of N-benzyl-(5-methoxypyridin-2-yl)methanamine

| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |

| This compound | 2.0 | 138.17 | 2.76 g |

| Benzyl Bromide | 1.0 | 171.04 | 1.19 mL |

| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 2.76 g |

| Acetonitrile (MeCN) | - | - | 50 mL |

Procedure:

-

Combine this compound (2.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.

-

Add benzyl bromide (1.0 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable solvent like DCM and wash with water to remove any remaining salts and excess starting amine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography on silica gel to separate the desired secondary amine from any di-alkylated byproduct and unreacted starting materials.

References

- Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. World Journal of Pharmacy and Pharmaceutical Sciences, 3(8), 1546-1555.

- MDPI. (2018). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 23(11), 2895.

-

PrepChem. (2023). Synthesis of N-(methoxycarbonylmethyl)benzenesulfonamide. Available at: [Link]

- Google Patents. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. US3965173A.

- MDPI. (2023). 2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide. Molbank, 2023(3), M1738.

-

ResearchGate. (2014). C-Acylation of p-xylene 5 with benzoyl chloride 6 at 138 °C using various catalysts. Available at: [Link]

-

PubChem. (4-Methoxypyridin-2-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]

- IUCr. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.

- ResearchGate. (2001). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. Journal of Peptide Research, 58(4), 318-325.

- Google Patents. (2019). Preparation method of 2-methyl-5-aminobenzenesulfonamide. CN107805212B.

- ResearchGate. (2016). Quantum-Chemical Study on the Reaction of Phenyl Isocyanate with Linear Methanol Associates. Addition at the C = N Bond. Russian Journal of General Chemistry, 86(5), 1161-1170.

- MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.

- ResearchGate. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry.

- Princeton University. (2021).

-

ResearchGate. (2019). Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,.... Available at: [Link]

- Royal Society of Chemistry. (2023). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Reaction Chemistry & Engineering.

- MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2739.

- ACS Publications. (2019). Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. Organic Letters, 21(18), 7435-7439.

-

ResearchGate. (2011). Reaction of 3,5-diamino-1,2,4-triazine with phenyl isocyanate: DME,.... Available at: [Link]

- NIH Public Access. (2012). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(1), 38-41.

- MDPI. (2022). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts.

-

ResearchGate. (2017). Optimised structures along the reaction pathway between phenyl.... Available at: [Link]

- Google Patents. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). WO2020178175A1.

- Google Patents. (1994). Process for the preparation of 2-amino-5-methyl-pyridine. US5332824A.

- Google Patents. (2020). Thiourea compounds. CN101522184A.

- MDPI. (2024). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Advances, 14, 12345-12356.

- ResearchGate. (2010). Synthesis of N‐(Pyridin‐2‐yl)benzamide. Journal of the Chinese Chemical Society, 57(3A), 434-438.

- Google Patents. (2012). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. CN102199098B.

- Google Patents. (2022). Synthetic method of Vonoprazan intermediate. CN113896655A.

-

PrepChem. (2023). Synthesis of 2-amino-5-methoxy pyridine. Available at: [Link]

-

IP.com. (2021). Process For The Preparation of N-(5-chloropyridin-2-yl)-2-{[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]}-5-methoxybenzamide And Its Hydrochloride Salt. Available at: [Link]

- Google Patents. (2001). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. US6245913B1.

- ResearchGate. (2017). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 14(7), 816-825.

- ACS Publications. (2020). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. The Journal of Organic Chemistry, 85(5), 3544-3553.

- NIH Public Access. (2011). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.

- Google Patents. (2021). Vonoprazan fumarate intermediate and preparation method thereof. CN113549054A.

-

European Patent Office. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. EP1704140B1. Available at: [Link]

-

Oriprobe. Synthesis of Important Intermediates for Anti-acid Drug Vonoprazan. Available at: [Link]

- Williams, R. (2022).

- ResearchGate. (2005). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM, 727(1-3), 103-110.

-

Patsnap. Preparation method of vonoprazan intermediate. Available at: [Link]

-

Semantic Scholar. QSPR study on pKa values of N-methoxy-polynitroaniline derivatives. Available at: [Link]

- ResearchGate. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Journal of Molecular Modeling, 20(2), 2118.

- MDPI. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)

- International Journal of Pharmaceutical Sciences and Research. (2018). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. 9(10), 4283-4288.

- protocols.io. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). dx.doi.org/10.17504/protocols.io.3byl4wd98vo5/v1.

Sources

Application Notes and Protocols: Synthesis of (5-Methoxypyridin-2-yl)methanamine from 2-cyano-5-methoxypyridine

Abstract

This document provides a comprehensive guide for the synthesis of (5-Methoxypyridin-2-yl)methanamine, a key building block in pharmaceutical and agrochemical research. The protocol details the reduction of the nitrile group in 2-cyano-5-methoxypyridine to a primary amine. Two robust and widely applicable reduction methodologies are presented: catalytic hydrogenation using Raney Nickel and chemical reduction with Lithium Aluminum Hydride (LAH). This guide offers a detailed explanation of the reaction mechanisms, step-by-step experimental procedures, safety protocols, and analytical characterization of the final product. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a valuable synthetic intermediate due to the presence of a reactive primary amine and the versatile methoxypyridine scaffold. This structure is found in a variety of biologically active molecules. The synthesis of this compound from the readily available 2-cyano-5-methoxypyridine is a common transformation in medicinal chemistry. The reduction of a nitrile to a primary amine is a fundamental reaction in organic synthesis, and several methods have been developed to achieve this transformation efficiently.[1][2] This application note will focus on two of the most prevalent and reliable methods: catalytic hydrogenation and reduction with a metal hydride. The choice between these methods often depends on factors such as available equipment, scale of the reaction, and tolerance of other functional groups in the molecule.

Causality Behind Experimental Choices

The selection of Raney Nickel for catalytic hydrogenation is based on its high activity and selectivity for nitrile reduction.[3] It is a cost-effective and well-established catalyst for this purpose.[4] The alternative method, using Lithium Aluminum Hydride (LAH), is a powerful reducing agent capable of reducing a wide range of functional groups, including nitriles.[5][6] It is particularly useful for smaller-scale syntheses where high reactivity is desired.[7] The choice of an ethereal solvent like Tetrahydrofuran (THF) for the LAH reduction is crucial as it is inert to the highly reactive hydride reagent and effectively solubilizes the starting material.[7]

Reaction Mechanism

The reduction of a nitrile to a primary amine involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond.

Catalytic Hydrogenation with Raney Nickel

The catalytic hydrogenation of nitriles over a metal catalyst like Raney Nickel proceeds through a series of steps.[8] Initially, hydrogen gas is adsorbed onto the surface of the catalyst. The nitrile also coordinates to the catalyst surface, weakening the pi bonds of the cyano group. This facilitates the stepwise addition of hydrogen atoms, first forming an imine intermediate which is then further reduced to the primary amine.[2]

Chemical Reduction with Lithium Aluminum Hydride (LAH)

The reduction of a nitrile with LAH involves the nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group.[5] This process occurs in two successive additions. The first hydride addition forms an imine-metal complex intermediate. A second hydride ion then attacks the imine carbon, leading to a di-anionic species which, upon acidic workup, is protonated to yield the primary amine.

Experimental Protocols

Method A: Catalytic Hydrogenation using Raney Nickel

This protocol is suitable for larger-scale synthesis and offers a greener alternative to metal hydride reductions.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 2-cyano-5-methoxypyridine | >98% |

| Raney Nickel (slurry in water) | Activated |

| Methanol | Anhydrous |

| Hydrogen Gas | High Purity |

| Parr Hydrogenator or similar | --- |

| Filtration apparatus | --- |

| Rotary evaporator | --- |

Step-by-Step Procedure

-

Catalyst Preparation: In a suitable pressure vessel, add Raney Nickel (5-10% by weight of the starting material) as a slurry in methanol.

-

Reaction Setup: To the vessel, add a solution of 2-cyano-5-methoxypyridine (1.0 eq) dissolved in methanol (10-20 volumes).

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or HPLC.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet with water or methanol at all times.[3]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation or crystallization if necessary.

Method B: Reduction using Lithium Aluminum Hydride (LAH)

This protocol is well-suited for smaller, laboratory-scale syntheses.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 2-cyano-5-methoxypyridine | >98% |

| Lithium Aluminum Hydride (LAH) | Powder or solution in THF |

| Tetrahydrofuran (THF) | Anhydrous |

| Sodium Sulfate, anhydrous | --- |

| Diethyl Ether | Anhydrous |

| Hydrochloric Acid (HCl) | 1 M aqueous solution |

| Sodium Hydroxide (NaOH) | 1 M aqueous solution |

| Round-bottom flask with reflux condenser | --- |

| Magnetic stirrer with heating mantle | --- |

| Separatory funnel | --- |

| Rotary evaporator | --- |

Step-by-Step Procedure

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a suspension of LAH (1.5 - 2.0 eq) in anhydrous THF (10 volumes). Cool the suspension to 0 °C in an ice bath.

-

Addition of Nitrile: Slowly add a solution of 2-cyano-5-methoxypyridine (1.0 eq) in anhydrous THF (5 volumes) to the LAH suspension. Caution: The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the slow, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LAH used. This procedure, known as the Fieser workup, is designed to produce a granular precipitate that is easy to filter.[9]

-

Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the solids and wash them thoroughly with THF or diethyl ether. Combine the organic filtrates.

-

Purification: The product can be isolated from the filtrate. For a more purified product, an acid-base extraction can be performed. Acidify the filtrate with 1 M HCl to protonate the amine, which will move into the aqueous layer. Wash the aqueous layer with diethyl ether to remove any non-basic impurities. Then, basify the aqueous layer with 1 M NaOH to deprotonate the amine, which can then be extracted with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the pure this compound.

Safety Precautions

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Raney Nickel: Raney Nickel is pyrophoric in its dry, activated state and must be handled with extreme care.[3] It should always be kept wet with a solvent like water or ethanol. Avoid contact with air.

Lithium Aluminum Hydride (LAH): LAH is a highly reactive, water-sensitive, and flammable solid.[10][11] It reacts violently with water and other protic solvents to release flammable hydrogen gas.[10] All equipment must be thoroughly dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[11] A Class D fire extinguisher should be readily available.[11]

Characterization of this compound

The synthesized product should be characterized to confirm its identity and purity.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. Expected signals include a singlet for the methoxy group protons, a singlet for the benzylic methylene protons, and distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts will be influenced by the solvent used.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The mass spectrum will show a molecular ion peak corresponding to the calculated mass of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹ and the disappearance of the nitrile (C≡N) stretch from the starting material (around 2230 cm⁻¹).

Purity Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique to assess the purity of the final product.

-

Gas Chromatography (GC): GC can also be used to determine the purity of the amine product.

Visualization of Workflows

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

LAH Reduction Mechanism Visualization

Caption: Simplified mechanism of nitrile reduction using Lithium Aluminum Hydride.

References

-

PrepChem.com. Synthesis of 2-amino-5-methoxy pyridine. Available from: [Link]

- Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

-

Royal Society of Chemistry. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry. Available from: [Link]

- Google Patents. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.

-

ResearchGate. The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety. Available from: [Link]

- Google Patents. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.

-

Chemguide. REDUCING NITRILES TO PRIMARY AMINES. Available from: [Link]

-

Master Organic Chemistry. Reagent Friday: Raney Nickel. Available from: [Link]

-

YouTube. Raney Nickel Reduction Mechanism. Available from: [Link]

-

NJ.gov. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Available from: [Link]

-

ResearchGate. How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. Available from: [Link]

-

ChemRxiv. Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. Available from: [Link]

-

Wikipedia. Raney nickel. Available from: [Link]

-

Katritzky, A. R., et al. Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. Available from: [Link]

-

Supplementary Information. Available from: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: aluminium lithium hydride. Available from: [Link]

- Google Patents. US4375003A - Method for the hydrogenation of nitriles to primary amines.

-

DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Available from: [Link]

-

Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. Available from: [Link]

-

YouTube. Reduction of nitriles to amines using LiAlH4. Available from: [Link]

- Google Patents. CN113603639B - Preparation method of 2-cyano-5-bromopyridine.

-

ResearchGate. Raney Ni catalysts derived from different alloy precursors Part II. CO and CO2 methanation activity. Available from: [Link]

-

Periodica Polytechnica Chemical Engineering. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Available from: [Link]

-

Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available from: [Link]

-

Journal of the American Chemical Society. Selective Reductions. IV. The Partial Reduction of Nitriles with Lithium Triethoxyaluminohydride-A Convenient Aldehyde Synthesis. Available from: [Link]

-

Semantic Scholar. Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. Available from: [Link]

-

National Institutes of Health. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Available from: [Link]

-

Royal Society of Chemistry. Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)methanones via mechanochemical benzannulation. Chemical Communications. Available from: [Link]